

An In-depth Technical Guide to N-Biotinyl-12-aminododecanoic Acid

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Compound of Interest

Compound Name: *N-Biotinyl-12-aminododecanoic Acid*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Biotinyl-12-aminododecanoic acid is a versatile biotinylation reagent widely employed in life sciences research and drug development. This molecule consists of a biotin moiety linked to a 12-carbon spacer arm, which terminates in a carboxylic acid. The extended spacer arm minimizes steric hindrance, allowing for efficient interaction between the biotin tag and its binding partners, avidin and streptavidin. This technical guide provides a comprehensive overview of the properties, applications, and experimental protocols related to **N-Biotinyl-12-aminododecanoic acid**, with a focus on its activated N-hydroxysuccinimide (NHS) ester form, which is reactive towards primary amines.

Physicochemical Properties

N-Biotinyl-12-aminododecanoic acid and its NHS ester derivative possess distinct physicochemical properties that are critical for their application in various biochemical assays. A summary of these properties is presented in the table below.

Property	N-Biotinyl-12-aminododecanoic Acid	N-Biotinyl-12-aminododecanoic Acid, NHS ester
CAS Number	135447-73-3[1][2]	216453-50-8
Molecular Formula	C22H39N3O4S[1][2]	C26H42N4O6S
Molecular Weight	441.63 g/mol [1][2]	538.70 g/mol
Melting Point	215-217 °C[1]	Not available
Solubility	Slightly soluble in DMF and DMSO[1][3]	Soluble in DMF and DMSO[4]
Storage Temperature	-20°C[1][3]	-20°C

The Biotin-Avidin/Streptavidin Interaction

The utility of **N-Biotinyl-12-aminododecanoic acid** is rooted in the extraordinarily strong and specific interaction between biotin and the proteins avidin and streptavidin. This non-covalent bond is one of the strongest known in nature, with a dissociation constant (K_d) in the range of 10^{-14} to 10^{-15} M.[5] This high affinity ensures the formation of a stable complex that is resistant to changes in pH, temperature, and denaturing agents.

Binding Partner	Dissociation Constant (K_d) for Biotin	Key Characteristics
Avidin	$\sim 10^{-15}$ M	Glycoprotein, positively charged at neutral pH, can exhibit non-specific binding.
Streptavidin	$\sim 10^{-14}$ M[5]	Non-glycosylated, near-neutral isoelectric point, generally lower non-specific binding than avidin.[1]

The binding kinetics of biotin to streptavidin are characterized by a very fast association rate constant (k_{on}) and an extremely slow dissociation rate constant (k_{off}). While specific kinetic

data for **N-Biotinyl-12-aminododecanoic acid** is not readily available, the long, flexible spacer arm is not expected to significantly alter the inherent binding affinity of the biotin moiety.

Experimental Protocols

The primary application of **N-Biotinyl-12-aminododecanoic acid** is for the biotinylation of molecules containing primary amine groups, such as proteins, peptides, and modified nucleic acids. For this purpose, the carboxylic acid group is activated as an N-hydroxysuccinimide (NHS) ester. The NHS ester reacts with primary amines in a pH-dependent manner to form a stable amide bond.

General Considerations for Biotinylation with NHS Esters

- **Buffer Selection:** Use an amine-free buffer with a pH between 7.2 and 8.5. Phosphate-buffered saline (PBS) or bicarbonate buffer are common choices. Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for the NHS ester and should be avoided.[\[6\]](#)
- **Reagent Preparation:** **N-Biotinyl-12-aminododecanoic acid** NHS ester is moisture-sensitive and should be dissolved in an anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use.[\[4\]](#)[\[7\]](#)
- **Molar Excess:** The optimal molar ratio of biotinylating reagent to the target molecule depends on the concentration of the target and the desired degree of labeling. A 10- to 20-fold molar excess is a common starting point for protein biotinylation.[\[7\]](#)[\[8\]](#) For peptides, a 3- to 5-fold molar excess of peptide to biotin is often used to ensure single biotinylation.[\[9\]](#)
- **Reaction Time and Temperature:** Reactions are typically carried out for 30-60 minutes at room temperature or for 2 hours to overnight at 4°C.[\[6\]](#)[\[7\]](#)
- **Quenching:** After the desired reaction time, the reaction should be quenched by adding an amine-containing buffer, such as Tris or glycine, to a final concentration of 20-50 mM.[\[6\]](#)
- **Purification:** Unreacted biotinylation reagent and byproducts can be removed by dialysis, size-exclusion chromatography (e.g., Sephadex G-25), or spin desalting columns.[\[7\]](#)

Protocol for Biotinylation of Antibodies

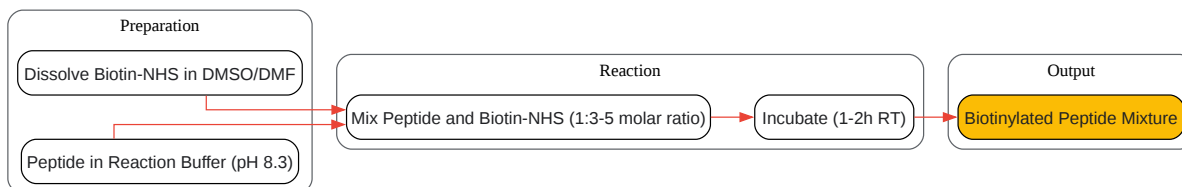
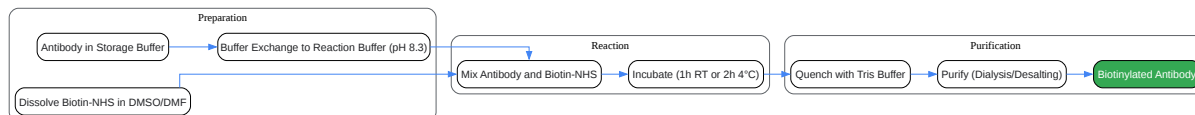
This protocol provides a general guideline for the biotinylation of antibodies using **N-Biotinyl-12-aminododecanoic acid** NHS ester.

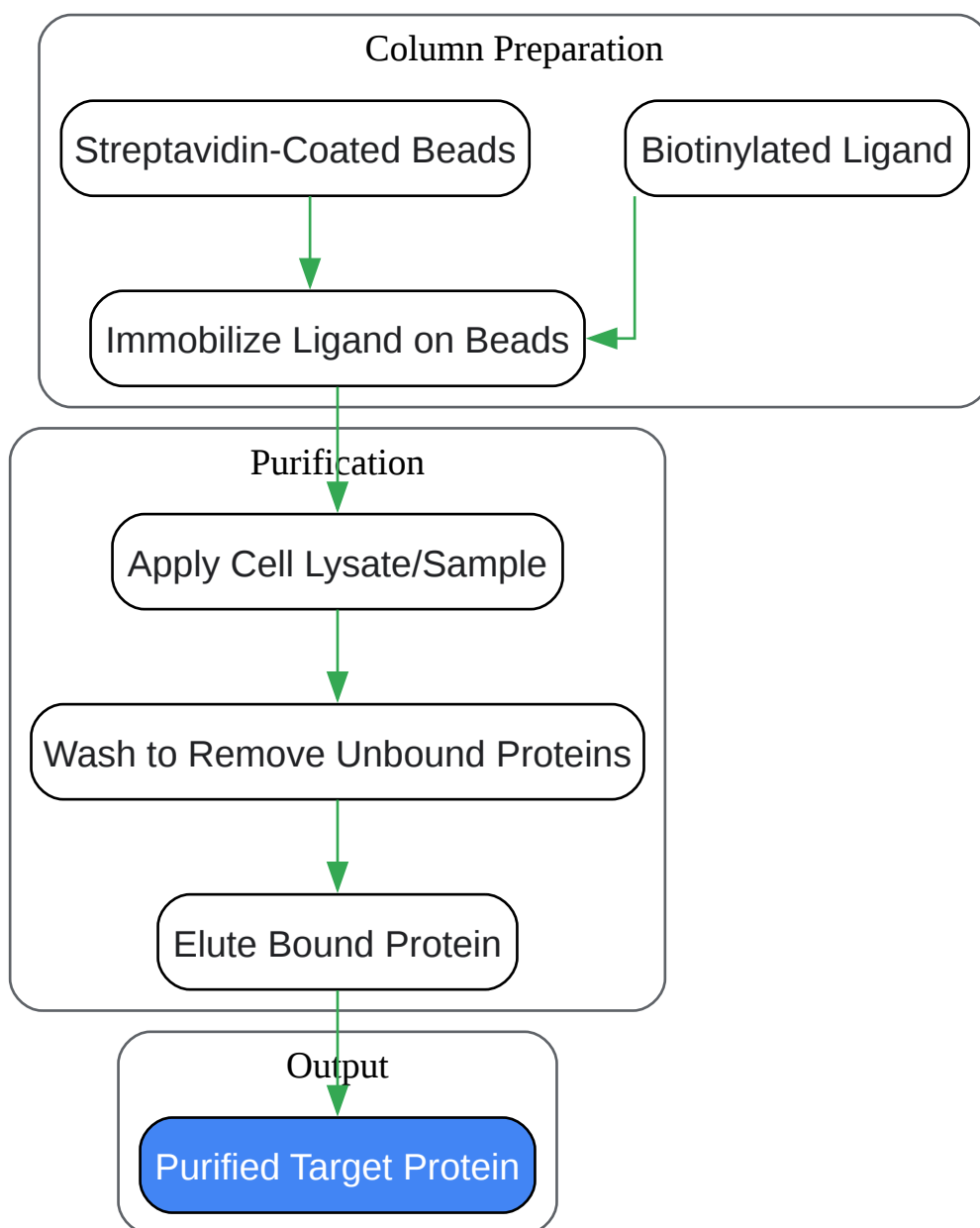
Materials:

- Antibody solution (1-10 mg/mL in amine-free buffer)
- **N-Biotinyl-12-aminododecanoic acid** NHS ester
- Anhydrous DMSO or DMF
- Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3
- Quenching buffer: 1 M Tris-HCl, pH 8.0
- Purification supplies (dialysis tubing or desalting column)

Procedure:

- Prepare the antibody by exchanging its buffer to the reaction buffer.
- Dissolve the **N-Biotinyl-12-aminododecanoic acid** NHS ester in DMSO or DMF to a concentration of 10 mg/mL.
- Calculate the required volume of the biotinylation reagent to achieve a 10- to 20-fold molar excess over the antibody.
- Slowly add the biotinylation reagent to the antibody solution while gently vortexing.
- Incubate the reaction for 1 hour at room temperature or 2 hours at 4°C.
- Quench the reaction by adding the quenching buffer to a final concentration of 50 mM.
- Incubate for an additional 15 minutes at room temperature.
- Purify the biotinylated antibody using dialysis or a desalting column.





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